4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC4296499
InChI: InChI=1S/C10H9NO3S/c12-9-3-4-15-8-2-1-6(10(13)14)5-7(8)11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14)
SMILES: C1CSC2=C(C=C(C=C2)C(=O)O)NC1=O
Molecular Formula: C10H9NO3S
Molecular Weight: 223.25 g/mol

4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid

CAS No.:

Cat. No.: VC4296499

Molecular Formula: C10H9NO3S

Molecular Weight: 223.25 g/mol

* For research use only. Not for human or veterinary use.

4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid -

Specification

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
IUPAC Name 4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylic acid
Standard InChI InChI=1S/C10H9NO3S/c12-9-3-4-15-8-2-1-6(10(13)14)5-7(8)11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14)
Standard InChI Key LPFHJSPWVVGCID-UHFFFAOYSA-N
SMILES C1CSC2=C(C=C(C=C2)C(=O)O)NC1=O
Canonical SMILES C1CSC2=C(C=C(C=C2)C(=O)O)NC1=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a benzothiazepine ring—a seven-membered heterocycle containing one sulfur and one nitrogen atom—fused to a benzene ring. The ketone group at position 4 and the carboxylic acid at position 7 introduce polar functional groups that influence solubility and reactivity. The IUPAC name, 4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylic acid, reflects its bicyclic system and substituent positions.

Key structural features:

  • Benzothiazepine backbone: Provides rigidity and potential for π-π interactions.

  • Carboxylic acid group: Enhances water solubility and enables salt formation or esterification.

  • Ketone moiety: Participates in hydrogen bonding and redox reactions.

The SMILES notation C1CSC2=C(C=C(C=C2)C(=O)O)NC1=O\text{C1CSC2=C(C=C(C=C2)C(=O)O)NC1=O} and InChIKey LPFHJSPWVVGCID-UHFFFAOYSA-N offer precise representations of its connectivity .

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) are unavailable in public sources, computational predictions suggest a planar aromatic system with intramolecular hydrogen bonding between the ketone and carboxylic acid groups. The predicted boiling point (484.6±45.0C484.6 \pm 45.0^\circ \text{C}) and density (1.408±0.06g/cm31.408 \pm 0.06 \, \text{g/cm}^3) align with its polar nature .

Synthesis and Physicochemical Properties

Synthetic Routes

The compound is synthesized via hydrolysis of its methyl ester precursor, 1,5-benzothiazepine-7-carboxylic acid, 2,3,4,5-tetrahydro-4-oxo-, methyl ester, under basic conditions . Alternative pathways may involve:

  • Cyclocondensation: Reaction of o-aminothiophenol derivatives with α-keto acids.

  • Ring-closing metathesis: For constructing the thiazepine ring in the presence of transition-metal catalysts.

Table 1: Physical Properties

PropertyValueSource
Melting Point258260C258-260^\circ \text{C}
Boiling Point484.6±45.0C484.6 \pm 45.0^\circ \text{C}
Density1.408±0.06g/cm31.408 \pm 0.06 \, \text{g/cm}^3
SolubilitySlightly soluble in DMSO, methanol
pKa4.07±0.204.07 \pm 0.20
PropertyBenzothiazepine DerivativeBenzodiazepine Analog
Molecular FormulaC10H9NO3S\text{C}_{10}\text{H}_{9}\text{NO}_{3}\text{S}C10H10N2O3\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{3}
HeteroatomsS, NN, N
Predicted CCS (Ų)Not available140.6 ([M+H]+)

Hypothesized Mechanisms

The carboxylic acid group may chelate metal ions (e.g., zinc in matrix metalloproteinases), while the ketone could undergo Schiff base formation with lysine residues in target proteins. Further studies are needed to validate these interactions.

SupplierQuantityPrice (USD)
TRC50 mg140
AK Scientific500 mg546
American Custom Chemicals5 g1928.08

Research Applications

  • Medicinal chemistry: As a scaffold for designing calcium channel modulators or protease inhibitors.

  • Material science: Potential ligand for coordinating polymers due to its bifunctional groups.

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